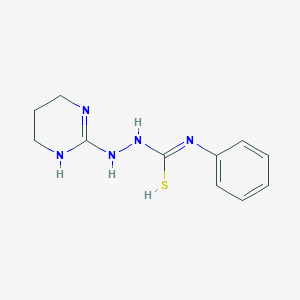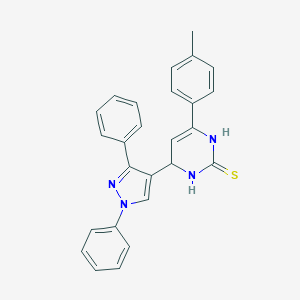![molecular formula C17H15N5O B292892 N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)
N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide, also known as MPIH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to modulate the immune system and enhance the activity of natural killer cells.
実験室実験の利点と制限
One advantage of using N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
For research on N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide include further investigation into its mechanism of action, as well as its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative disorders. Additionally, research on the development of more soluble forms of N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide could improve its efficacy in lab experiments and potential clinical applications.
合成法
N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide can be synthesized by the condensation reaction of isonicotinic acid hydrazide and 4-methyl-1-phenyl-1H-pyrazol-3-carbaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 224-226°C.
科学的研究の応用
N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurodegenerative disorders. In cancer research, N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious disease research, N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has demonstrated antibacterial and antifungal activity. In neurodegenerative disorder research, N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide has shown neuroprotective effects and potential for the treatment of Alzheimer's disease.
特性
分子式 |
C17H15N5O |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
N-[(E)-(4-methyl-1-phenylpyrazol-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-13-12-22(15-5-3-2-4-6-15)21-16(13)11-19-20-17(23)14-7-9-18-10-8-14/h2-12H,1H3,(H,20,23)/b19-11+ |
InChIキー |
IQHQNFAVZGAZIE-YBFXNURJSA-N |
異性体SMILES |
CC1=CN(N=C1/C=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
SMILES |
CC1=CN(N=C1C=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CN(N=C1C=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292811.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
